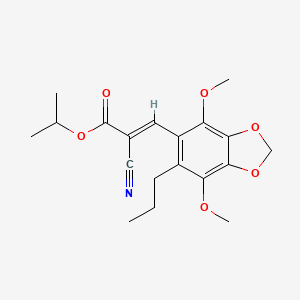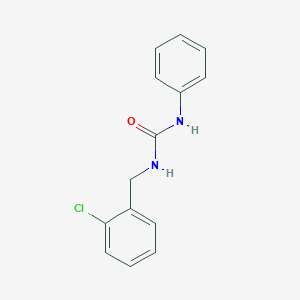
propan-2-yl (2E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of cyanoesters and is characterized by the presence of a benzodioxole ring, methoxy groups, and a cyano group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide and a base such as potassium carbonate.
Addition of the Propyl Group: The propyl group is added through alkylation reactions using propyl bromide and a suitable base.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using sodium cyanide.
Esterification: The final esterification step involves the reaction of the intermediate compound with isopropyl alcohol and an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may possess anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzodioxole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
PROPAN-2-YL (2E)-2-CYANO-3-(4-METHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: Similar structure but with fewer methoxy groups.
PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-ETHYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of PROPAN-2-YL (2E)-2-CYANO-3-(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE lies in its specific combination of functional groups and structural features. The presence of both methoxy and cyano groups, along with the benzodioxole ring, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C19H23NO6 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
propan-2-yl (E)-2-cyano-3-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)prop-2-enoate |
InChI |
InChI=1S/C19H23NO6/c1-6-7-13-14(8-12(9-20)19(21)26-11(2)3)16(23-5)18-17(15(13)22-4)24-10-25-18/h8,11H,6-7,10H2,1-5H3/b12-8+ |
Clé InChI |
WQXWFJRKCWADMY-XYOKQWHBSA-N |
SMILES isomérique |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)/C=C(\C#N)/C(=O)OC(C)C |
SMILES canonique |
CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=C(C#N)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B15001369.png)
![5-butyl-13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B15001370.png)
![2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylamino)propan-2-yl]benzamide](/img/structure/B15001379.png)

![6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15001391.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15001424.png)
![2-((4-chlorobenzyl)thio)-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B15001427.png)
![5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-[(E)-(2-fluorophenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15001428.png)
![7-(3-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001429.png)

![3-[2-(biphenyl-4-yl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B15001438.png)
![Quinoline, 8-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]-](/img/structure/B15001440.png)
![7-{2-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15001450.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B15001458.png)
